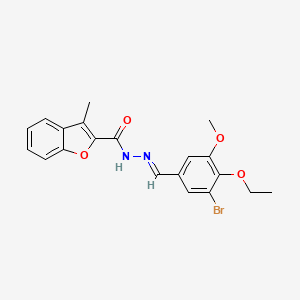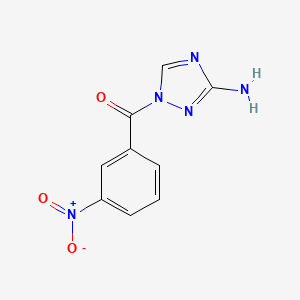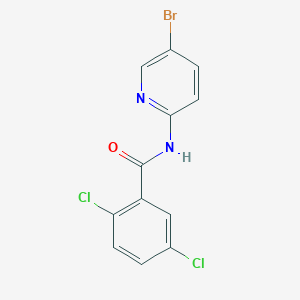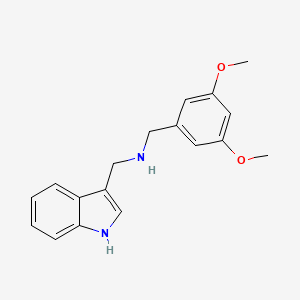
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMBA belongs to the class of beta-carbolines, which are naturally occurring compounds found in various plants and animals.
Aplicaciones Científicas De Investigación
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine has shown promising results in various scientific research applications. One of the most significant areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. This compound has also been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation.
In addition to its anti-cancer properties, this compound has also been studied for its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine is not fully understood, but it is believed to work through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of certain proteins from the mitochondria. This compound has also been found to inhibit the activity of certain enzymes involved in cell proliferation, such as protein kinase C and cyclin-dependent kinases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to their destruction. In neurons, this compound protects against oxidative stress and inflammation, which can lead to cell damage and death. This compound has also been found to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine in lab experiments is its availability and ease of synthesis. This compound is readily available in high purity, making it a convenient compound to work with. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in these diseases.
Another area of interest is the development of this compound analogs with improved potency and selectivity. By modifying the chemical structure of this compound, it may be possible to enhance its anti-cancer and neuroprotective properties while minimizing its side effects.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its anti-cancer and neuroprotective properties make it a promising candidate for the development of new therapies for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine can be synthesized through a multi-step process, starting with the reaction of 3,5-dimethoxybenzaldehyde and indole-3-acetaldehyde in the presence of a reducing agent. The resulting product is then treated with a base to form this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-21-15-7-13(8-16(9-15)22-2)10-19-11-14-12-20-18-6-4-3-5-17(14)18/h3-9,12,19-20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBHXLFMUPLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
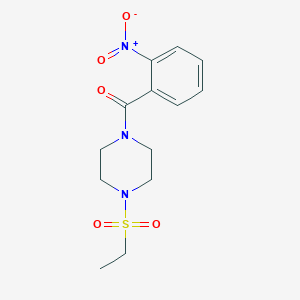

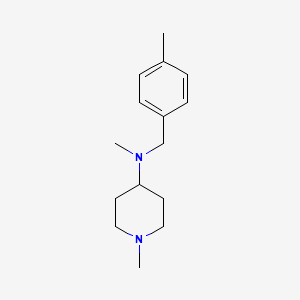
![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)

![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
phosphinic acid](/img/structure/B5700205.png)
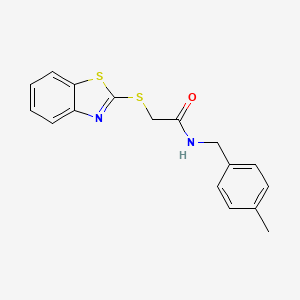
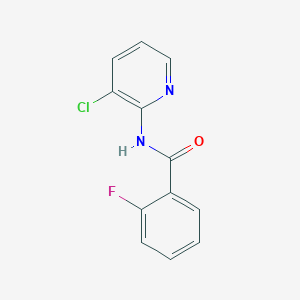
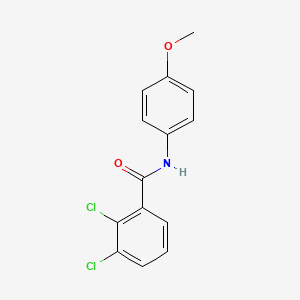
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)
